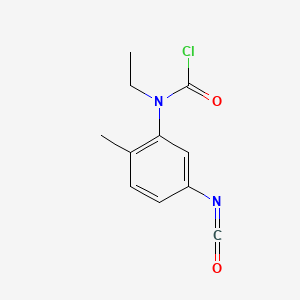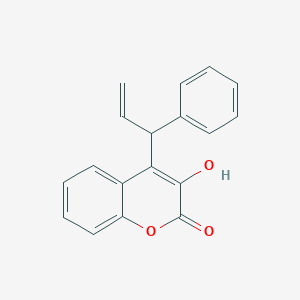![molecular formula C13H9N5O B14458817 (2-Azidophenyl)[(E)-phenyldiazenyl]methanone CAS No. 74053-01-3](/img/structure/B14458817.png)
(2-Azidophenyl)[(E)-phenyldiazenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azidophenyl)[(E)-phenyldiazenyl]methanone is an organic compound that belongs to the class of azides and diazenyl compounds It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a diazenyl group (-N=N-) and a methanone group (-CO-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidophenyl)[(E)-phenyldiazenyl]methanone typically involves the diazotization of the corresponding amine, followed by the reaction with sodium azide. The general synthetic route can be summarized as follows:
Diazotization: The starting amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods: This includes maintaining low temperatures and using appropriate solvents to minimize the risk of explosive decomposition .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Azidophenyl)[(E)-phenyldiazenyl]methanone undergoes various chemical reactions, including:
Thermal Decomposition: This compound can decompose thermally to form benzoxazoles and other nitrogen-containing heterocycles.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form triazoles and other cyclic compounds.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Thermal Decomposition: Typically conducted under controlled heating conditions.
Cycloaddition: Often catalyzed by copper(I) salts in the presence of a base.
Substitution: Requires nucleophilic reagents such as amines or phosphines.
Major Products:
Benzoxazoles: Formed during thermal decomposition.
Triazoles: Resulting from cycloaddition reactions.
Substituted Phenyl Compounds: Produced through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(2-Azidophenyl)[(E)-phenyldiazenyl]methanone has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Bioconjugation: Utilized in click chemistry for the modification of biomolecules
Wirkmechanismus
The mechanism of action of (2-Azidophenyl)[(E)-phenyldiazenyl]methanone involves the formation of reactive intermediates such as nitrenes and nitrenium ions upon thermal or photochemical activation. These intermediates can then participate in various chemical transformations, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- 1-Azido-2-nitrobenzene
Comparison: Compared to other azidophenyl compounds, it offers a broader range of chemical transformations and is particularly useful in the synthesis of complex heterocycles .
Eigenschaften
CAS-Nummer |
74053-01-3 |
|---|---|
Molekularformel |
C13H9N5O |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-azido-N-phenyliminobenzamide |
InChI |
InChI=1S/C13H9N5O/c14-18-16-12-9-5-4-8-11(12)13(19)17-15-10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
DCYFWNFIYSQHFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC(=O)C2=CC=CC=C2N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



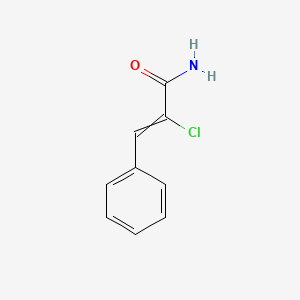
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
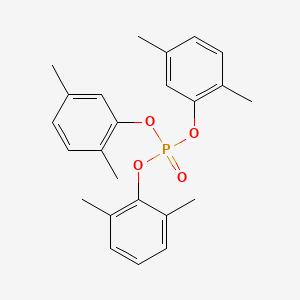

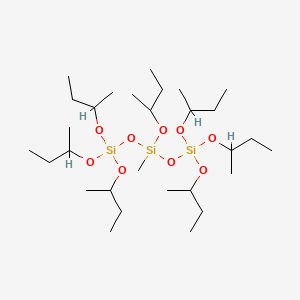
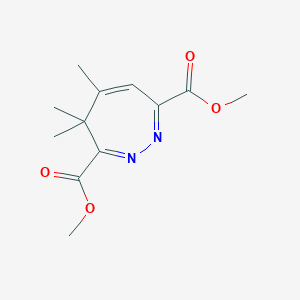
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)


